

Commercial suppliers of 2-Chloro-3-ethyl-7,8-dimethylquinoline

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Compound of Interest

Compound Name: 2-Chloro-3-ethyl-7,8-dimethylquinoline

Cat. No.: B1320161

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Technical Guide: 2-Chloro-3-ethyl-7,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct commercial sources and extensive technical data for **2-Chloro-3-ethyl-7,8-dimethylquinoline** are limited. This guide provides information on the most structurally similar commercially available compound, 2-Chloro-7,8-dimethyl-3-ethylquinoline (CAS No. 917746-29-3), which is likely the same molecule, and proposes a detailed synthetic route for researchers who wish to obtain this compound.

Overview and Commercial Availability

2-Chloro-3-ethyl-7,8-dimethylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry and materials science. While direct commercial listings for "**2-Chloro-3-ethyl-7,8-dimethylquinoline**" are scarce, the closely named analogue, 2-Chloro-7,8-dimethyl-3-ethylquinoline, is available from at least one supplier for research purposes. Given the overlap in nomenclature, it is highly probable that these refer to the same chemical entity.

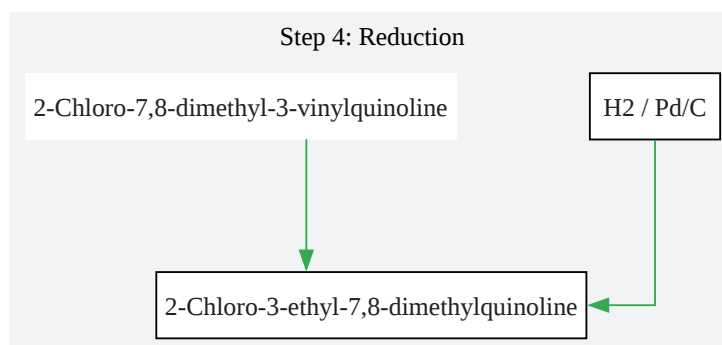
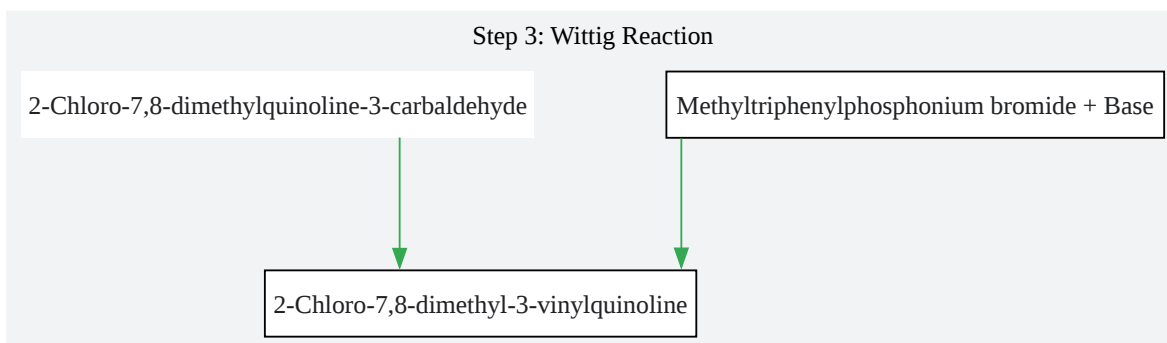
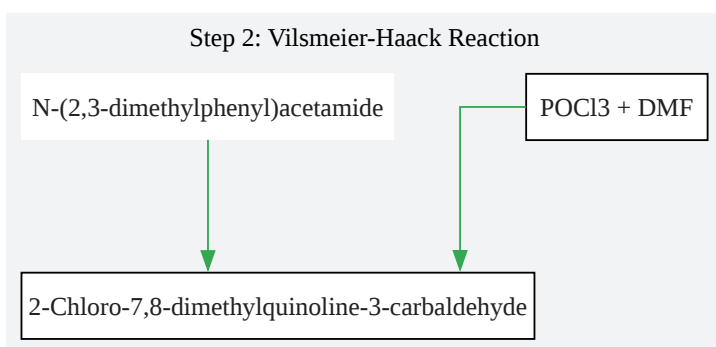
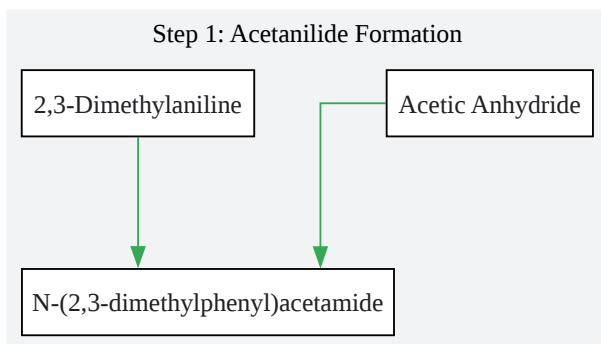
Table 1: Commercial Supplier for the Closest Analog

Compound Name	CAS Number	Supplier	Intended Use
2-Chloro-7,8-dimethyl-3-ethylquinoline	917746-29-3	Santa Cruz Biotechnology	For Research Use Only

Due to the limited commercial availability, custom synthesis may be required for larger quantities or specific purity grades. The following sections detail a proposed synthetic pathway.

Proposed Synthetic Pathway

A plausible and well-documented approach to synthesize **2-Chloro-3-ethyl-7,8-dimethylquinoline** involves a multi-step process. The key steps include the formation of a substituted acetanilide, followed by a Vilsmeier-Haack reaction to construct the quinoline core, and finally, the conversion of the resulting aldehyde to the desired ethyl group.



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Proposed multi-step synthesis of **2-Chloro-3-ethyl-7,8-dimethylquinoline**.

Experimental Protocols

Synthesis of N-(2,3-dimethylphenyl)acetamide (Precursor)

This initial step involves the acylation of 2,3-dimethylaniline.

Materials:

- 2,3-Dimethylaniline
- Acetic anhydride
- Aqueous medium

Procedure:

- Dissolve 2,3-dimethylaniline in an aqueous medium.
- Add acetic anhydride to the solution.
- Stir the reaction mixture, typically at room temperature, until the reaction is complete (monitor by TLC).
- The product, N-(2,3-dimethylphenyl)acetamide, can be isolated by filtration and purified by recrystallization.

Synthesis of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde (Intermediate)

This step utilizes the Vilsmeier-Haack reaction, a widely used method for the synthesis of 2-chloro-3-formylquinolines from acetanilides.^[1]

Materials:

- N-(2,3-dimethylphenyl)acetamide (from step 3.1)
- Phosphorus oxychloride (POCl_3)

- N,N-Dimethylformamide (DMF)

Procedure:

- Prepare the Vilsmeier-Haack adduct by adding phosphorus oxychloride (7.0 eq) to N,N-dimethylformamide (3.0 eq) at 273 K (0 °C).
- To this adduct, add N-(2,3-dimethylphenyl)acetamide (1.0 eq).
- Heat the reaction mixture to 353 K (80 °C) for 15 hours.
- After the reaction is complete, pour the mixture onto crushed ice.
- The resulting white precipitate, 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde, is collected by filtration and dried.
- The crude product can be purified by recrystallization from a petroleum ether/ethyl acetate mixture.

Table 2: Physicochemical Data for 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

Property	Value
Molecular Formula	C ₁₂ H ₁₀ ClNO
Molecular Weight	219.67 g/mol

Proposed Synthesis of 2-Chloro-3-ethyl-7,8-dimethylquinoline

This two-step conversion from the aldehyde intermediate is a standard synthetic organic chemistry procedure.

The Wittig reaction is a reliable method for converting aldehydes to alkenes.^{[2][3]}

Materials:

- 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde

- Methyltriphenylphosphonium bromide
- A strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., THF or DMSO)

Procedure:

- Suspend methyltriphenylphosphonium bromide in an anhydrous solvent under an inert atmosphere.
- Add a strong base to generate the ylide (a color change is typically observed).
- Add a solution of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde in the same solvent to the ylide solution.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
- Quench the reaction and extract the product with a suitable organic solvent.
- Purify the resulting 2-Chloro-7,8-dimethyl-3-vinylquinoline by column chromatography.

Catalytic hydrogenation is a standard method for reducing a vinyl group to an ethyl group.

Materials:

- 2-Chloro-7,8-dimethyl-3-vinylquinoline
- Palladium on carbon (Pd/C, 5-10 mol%)
- Hydrogen gas (H₂)
- Solvent (e.g., ethanol or ethyl acetate)

Procedure:

- Dissolve 2-Chloro-7,8-dimethyl-3-vinylquinoline in a suitable solvent.

- Add the Pd/C catalyst.
- Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
- Stir the reaction until the uptake of hydrogen ceases or TLC indicates the completion of the reaction.
- Filter the reaction mixture through Celite to remove the catalyst.
- Evaporate the solvent to yield the final product, **2-Chloro-3-ethyl-7,8-dimethylquinoline**.
- Further purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data

The following data is for the commercially available analogue, 2-Chloro-7,8-dimethyl-3-ethylquinoline.

Table 3: Physicochemical Properties

Property	Value
CAS Number	917746-29-3
Molecular Formula	C ₁₃ H ₁₄ ClN
Molecular Weight	219.71 g/mol

Note: Detailed spectroscopic data (NMR, IR, MS) is not readily available in public databases and would need to be determined experimentally upon synthesis or obtained from the supplier's certificate of analysis.

Potential Applications and Signaling Pathways

The biological activity of **2-Chloro-3-ethyl-7,8-dimethylquinoline** has not been extensively studied. However, the quinoline scaffold is a key component in numerous biologically active

molecules and approved drugs. Quinolines are known to exhibit a wide range of pharmacological activities, including but not limited to:

- Antimalarial
- Antibacterial
- Anticancer
- Anti-inflammatory
- Antiviral

Given this, **2-Chloro-3-ethyl-7,8-dimethylquinoline** could be a valuable building block or lead compound in drug discovery programs targeting various signaling pathways. Further research would be required to elucidate its specific biological targets and mechanisms of action.



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